molecular formula C23H31IO2 B1442214 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl CAS No. 1070663-76-1

2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl

Cat. No. B1442214
Key on ui cas rn: 1070663-76-1
M. Wt: 466.4 g/mol
InChI Key: LOUYGKSUFMSHGM-UHFFFAOYSA-N
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Patent
US07858784B2

Procedure details

An oven-dried three-neck 500 mL round-bottom flask, which was equipped with a magnetic stir bar and charged with magnesium shavings (2.8 g, 116 mmol), was fitted with a reflux condenser, glass stopper, and rubber septum. The flask was purged with argon and then THF (100 mL) and 2,4,6-triisopropylbromobenzene (24.3 mL, 96 mmol) were added via syringe. The reaction mixture was heated to reflux and 1,2-dibromethane (40 uL) was added via syringe. The reaction was allowed to stir at reflux for 1.5 h and was then cooled to room temperature. A separate oven-dried 2 L round bottom flask, which was equipped with a magnetic stir bar and fitted with a septum, was purged with argon and then THF (500 mL) and 1,4-dimethoxy-2-fluorobenzene (7.49 g, 48 mmol) were added to the flask via syringe. The reaction mixture was cooled to −78° C. and n-BuLi (2.5 M in Hexane, 19.4 mL, 48.5 mmol) was added in a dropwise fashion over a 40 min period. The solution was stirred for 1 h and the Grignard reagent, which was prepared in the first reaction vessel, was added via cannula over a 30 min period and allowed to stir at −78° C. for 1 h. The reaction mixture was warmed to room temperature slowly where it was stirred for an additional 12 h. The mixture was then cooled to 0° C. and a solution of Iodine in THF (1 M, 96 mL, 96 mmol) was added via syringe over a 15 min period and then the dark red solution was warmed to room temperature and stirred for 1 h. The solvent was removed via a rotary evaporator, and the remaining dark brown oil was taken up in Et2O, washed with a saturated solution of sodium sulfite, and washed with brine. The organic layer was then dried over MgSO4, filtered, and the solvent was removed via rotary evaporator to give a yellow solid. The crude material was triturated with hexanes and filtered to give the desired product as an off-white solid (16.199 g, 72%, mp 189-191° C.). 1H NMR (300 MHz, CDCl3) δ: 7.07 (s, 2H), 6.90 (d, J=9.0 Hz, 1H), 6.81 (d, J=9.0 Hz, 1H), 3.90 (s, 3H), 3.67 (s, 3H), 2.98 (septet, J=7.0 Hz, 1H), 2.39 (septet, J=7.0 Hz, 2H), 1.33 (d, J=7.0 Hz, 6H), 1.20 (d, 7.0 Hz, 6H), 1.02 (d, J=7.0 Hz, 6H) ppm. 13C NMR (75 MHz, CDCl3) δ: 152.7, 152.5, 148.4, 145.9, 136.4, 136.1, 121.0, 110.3, 109.4, 96.6, 57.0, 55.8, 34.3, 31.1, 24.8, 24.3, 23.9 ppm. IR (neat, cm−1): 2957, 2865, 1567, 1460, 1428, 1257, 1032, 755. Anal. Calcd. for C23H31IO2: C, 59.23; H, 6.70. Found: C, 59.23; H, 6.72.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
40 μL
Type
reactant
Reaction Step Two
Quantity
19.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
96 mL
Type
solvent
Reaction Step Four
Quantity
7.49 g
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Quantity
24.3 mL
Type
reactant
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].[CH:2]([C:5]1[CH:10]=[C:9]([CH:11]([CH3:13])[CH3:12])[CH:8]=[C:7]([CH:14]([CH3:16])[CH3:15])[C:6]=1Br)([CH3:4])[CH3:3].BrCCBr.[CH3:22][O:23][C:24]1[CH:29]=[CH:28][C:27]([O:30][CH3:31])=[CH:26][C:25]=1F.[Li]CCCC.[I:38]I>C1COCC1>[I:38][C:25]1[C:24]([O:23][CH3:22])=[CH:29][CH:28]=[C:27]([O:30][CH3:31])[C:26]=1[C:6]1[C:5]([CH:2]([CH3:4])[CH3:3])=[CH:10][C:9]([CH:11]([CH3:13])[CH3:12])=[CH:8][C:7]=1[CH:14]([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
40 μL
Type
reactant
Smiles
BrCCBr
Step Three
Name
Quantity
19.4 mL
Type
reactant
Smiles
[Li]CCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
96 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
7.49 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)OC)F
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
24.3 mL
Type
reactant
Smiles
C(C)(C)C1=C(C(=CC(=C1)C(C)C)C(C)C)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven-dried three-neck 500 mL round-bottom flask, which was equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
was fitted with a reflux condenser
CUSTOM
Type
CUSTOM
Details
The flask was purged with argon
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
A separate oven-dried 2 L round bottom flask
CUSTOM
Type
CUSTOM
Details
which was equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
fitted with a septum
CUSTOM
Type
CUSTOM
Details
was purged with argon
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to −78° C.
STIRRING
Type
STIRRING
Details
The solution was stirred for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
was added via cannula over a 30 min period
Duration
30 min
STIRRING
Type
STIRRING
Details
to stir at −78° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature slowly where it
STIRRING
Type
STIRRING
Details
was stirred for an additional 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
the dark red solution was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed via a rotary evaporator
WASH
Type
WASH
Details
washed with a saturated solution of sodium sulfite
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed via rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
The crude material was triturated with hexanes
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
IC1=C(C(=CC=C1OC)OC)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.199 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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